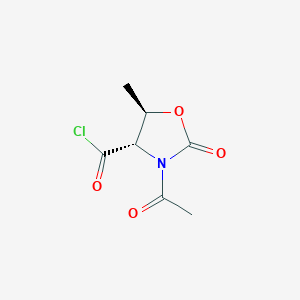
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride, also known as AOMCl, is a chemical compound used in various scientific research applications. AOMCl is a carbonyl chloride derivative of oxazolidine, which is a five-membered heterocyclic compound containing an oxygen and nitrogen atom. AOMCl is used as a reagent in organic synthesis to introduce the carbonyl chloride functional group into organic compounds.
Mechanism Of Action
The mechanism of action of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride involves the reaction of the carbonyl chloride functional group with a nucleophile to form a covalent bond. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a reactive compound and can react with a variety of nucleophiles, including amines, alcohols, and thiols.
Biochemical And Physiological Effects
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride does not have any known biochemical or physiological effects. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a synthetic compound and is not found naturally in any biological systems.
Advantages And Limitations For Lab Experiments
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride has several advantages for use in lab experiments. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is also a reactive compound and can be used to introduce the carbonyl chloride functional group into organic compounds. However, (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride has some limitations for use in lab experiments. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is a hazardous compound and should be handled with care. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride can also react with a variety of nucleophiles, which can make it difficult to control the reaction.
Future Directions
There are several future directions for research involving (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride. One potential direction is the development of new synthetic methods for (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride. Another potential direction is the use of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride in the synthesis of new peptides and other organic compounds. Additionally, the use of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride in the preparation of chiral oxazolidinone derivatives could lead to the development of new pharmaceuticals with improved properties.
Synthesis Methods
The synthesis of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride involves the reaction of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine with thionyl chloride. The reaction takes place at room temperature and yields (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride as a white crystalline solid. The synthesis of (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is used in various scientific research applications, including the synthesis of peptides and other organic compounds. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is used as a reagent to introduce the carbonyl chloride functional group into organic compounds, which can then be used in the synthesis of peptides and other compounds. (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride is also used in the preparation of chiral oxazolidinone derivatives, which have potential applications in the pharmaceutical industry.
properties
CAS RN |
171563-11-4 |
|---|---|
Product Name |
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride |
Molecular Formula |
C7H8ClNO4 |
Molecular Weight |
205.59 g/mol |
IUPAC Name |
(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO4/c1-3-5(6(8)11)9(4(2)10)7(12)13-3/h3,5H,1-2H3/t3-,5+/m1/s1 |
InChI Key |
NWFOWECJVWLUEX-WUJLRWPWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(=O)O1)C(=O)C)C(=O)Cl |
SMILES |
CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
Canonical SMILES |
CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl |
synonyms |
4-Oxazolidinecarbonyl chloride, 3-acetyl-5-methyl-2-oxo-, (4S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
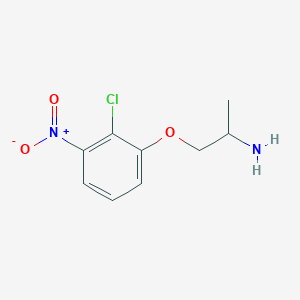
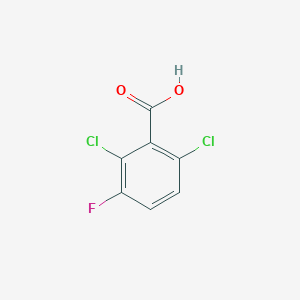

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)




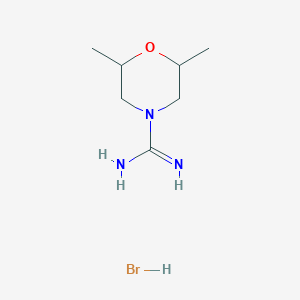
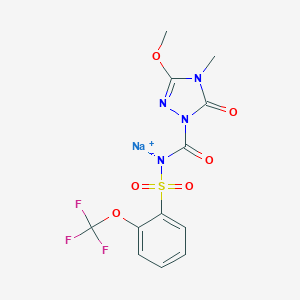
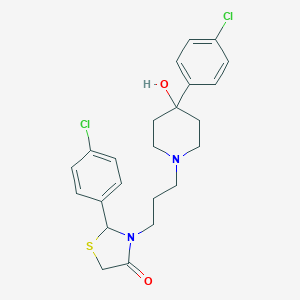
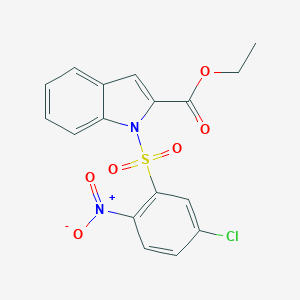
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)